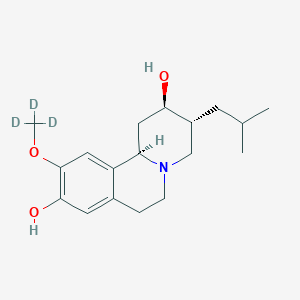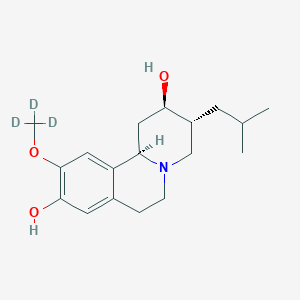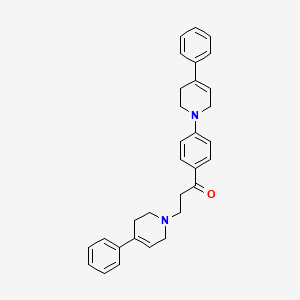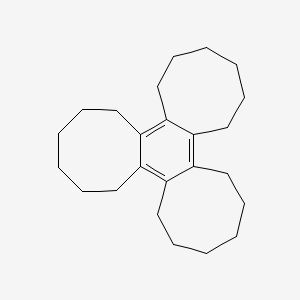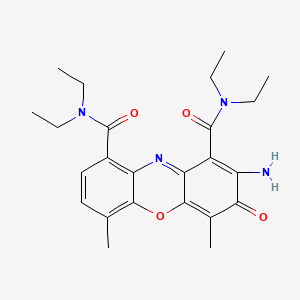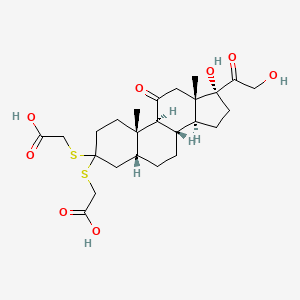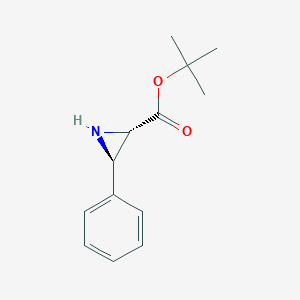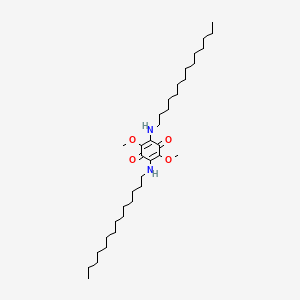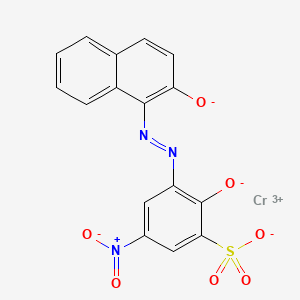![molecular formula C10H9N3O3 B12802215 2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid CAS No. 775524-88-4](/img/structure/B12802215.png)
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid is an organic compound with a complex structure that includes a cyano group, a methylamino group, and an oxoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid typically involves multi-step organic reactions. One common method starts with the nitration of aniline to introduce the nitro group, followed by reduction to form the corresponding amine. The cyano group can be introduced via a Sandmeyer reaction, where the amine is converted to a diazonium salt and then reacted with copper(I) cyanide. The methylamino group is introduced through reductive amination, where the cyano group is reduced to an amine and then methylated. Finally, the oxoacetic acid moiety is introduced through a condensation reaction with glyoxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption. Purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to an amine, and the oxo group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.
科学研究应用
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano group can act as an electrophile, while the methylamino group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The oxoacetic acid moiety can chelate metal ions, potentially affecting metalloproteins or metalloenzymes.
相似化合物的比较
Similar Compounds
2-[2-cyano-3-(amino)anilino]-2-oxoacetic acid: Lacks the methyl group, which may affect its reactivity and binding properties.
2-[2-cyano-3-(methylamino)phenyl]acetic acid: Lacks the oxo group, which may influence its chemical behavior and applications.
2-[2-cyano-3-(methylamino)anilino]acetic acid: Lacks the oxo group, similar to the previous compound, but with different structural implications.
Uniqueness
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid is unique due to the presence of both the cyano and oxoacetic acid groups, which confer distinct chemical properties
属性
CAS 编号 |
775524-88-4 |
|---|---|
分子式 |
C10H9N3O3 |
分子量 |
219.20 g/mol |
IUPAC 名称 |
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H9N3O3/c1-12-7-3-2-4-8(6(7)5-11)13-9(14)10(15)16/h2-4,12H,1H3,(H,13,14)(H,15,16) |
InChI 键 |
QHHSUAVLEGXSDI-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=CC=C1)NC(=O)C(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


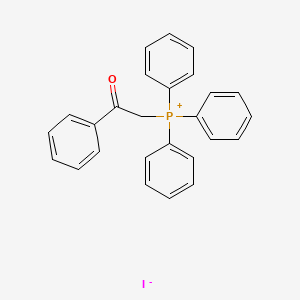
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)

